3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride
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Overview
Description
Scientific Research Applications
Polymer Synthesis and CO2 Adsorption
3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride is utilized in the synthesis of polymers with high CO2 adsorption capacity. For instance, microporous polymers based on 1,3,5-triazine units, prepared through Friedel-Crafts reactions involving aromatic compounds, exhibit significant CO2 uptakes. These polymers have potential applications in advanced porous carbon materials production without requiring an activation process (Lim, Cha, & Chang, 2012).
Antimicrobial Activity
Another application is in the field of antimicrobial agents. Compounds derived from this compound have been studied for their antibacterial and antifungal properties. These include various 3-substituted quinazolinones, which demonstrate potential as antimicrobial agents (Naganagowda & Petsom, 2011).
Organic Chemistry and Synthesis
In the realm of organic chemistry, this compound is involved in various synthesis processes. For example, its reaction with anthranilic acid in pyridine leads to the formation of 4H-3,1-benzoxazin-4-one, which subsequently reacts with nitrogen nucleophiles to produce diverse 3-substituted quinazolinones. These synthesis processes are fundamental in developing new organic compounds with potential applications in various fields (Naganagowda & Petsom, 2011).
Pharmaceutical Chemistry
In pharmaceutical chemistry, derivatives of this compound are explored for their potential medicinal properties. For instance, various synthesized compounds from this chemical have been screened for antimicrobial and analgesic activities, indicating its significance in drug discovery and development (Kumara et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, 1-Benzothiophene-3-carbonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
3,4,6-trichloro-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl4OS/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUDMYRHHDXKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=C2Cl)C(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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